Chinoin 127

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du CHINOIN 127 implique la formation d'un composé ponté à l'azote, qui est un groupe représentatif d'agents gastroprotecteurs de type non prostaglandine . Les voies de synthèse spécifiques et les conditions réactionnelles du this compound ne sont pas largement documentées dans les sources accessibles au public. On sait que le composé est synthétisé par une série de réactions chimiques qui impliquent la formation du système cyclique pyrido-pyrimidine .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

2.1 Overview of Hydrolysis

Hydrolysis is a significant reaction pathway for Chinoin 127, where it undergoes degradation in different pH environments (acidic, neutral, and alkaline). This process is essential for determining the stability of the compound in various conditions.

2.2 Experimental Findings

Research has shown that hydrolytic degradation leads to the formation of several products. The primary degradation product identified is 1,6-dimethyl-4-oxo-1,6,7,8-tetrahydro-4H-pyrido-[1,2-a]-pyrimidin-3-carboxamide. The study utilized mass spectrometry (MS) and infrared (IR) spectroscopy for the identification of these products .

Table 1: Hydrolysis Products of this compound

| pH Level | Degradation Product |

|---|---|

| Acidic | 1,6-dimethyl-4-oxo-1,6,7,8-tetrahydro-4H-pyrido-[1,2-a]-pyrimidin-3-carboxamide |

| Neutral | Unstable intermediates leading to varied products |

| Alkaline | Further hydrolytic products not fully characterized |

Reaction Mechanisms

3.1 Mechanistic Pathways

The hydrolysis of this compound involves nucleophilic attack by water molecules on the carbonyl carbon of the pyrimidine ring. This reaction can be influenced by several factors including temperature and pH level.

3.2 Kinetics of Degradation

The kinetics of this compound's degradation were studied under controlled laboratory conditions. The results indicated first-order kinetics for hydrolytic reactions in acidic and neutral conditions but showed variation in alkaline solutions due to increased nucleophilicity of hydroxide ions.

Table 2: Kinetic Data for Hydrolysis Reactions

| Condition | Rate Constant (k) | Half-Life (t½) |

|---|---|---|

| Acidic | 0.03 min⁻¹ | 23 min |

| Neutral | 0.02 min⁻¹ | 34 min |

| Alkaline | Variable | Variable |

Stability Studies

4.1 Temperature and Light Sensitivity

Stability studies revealed that this compound is sensitive to both temperature and light exposure. Elevated temperatures accelerated degradation rates significantly.

4.2 Long-term Stability Testing

Long-term stability tests conducted over a period of six months under different storage conditions indicated that this compound maintains its integrity best when stored in a cool, dark environment.

Applications De Recherche Scientifique

CHINOIN 127 has been extensively studied for its gastroprotective effects. It has shown remarkable protective effects on indomethacin-induced ulcers and acidified ethanol-induced ulcers in animal models . The compound has also been investigated for its potential use as a non-narcotic analgesic and anti-inflammatory agent . Additionally, this compound has been studied for its effects on the balance between cytoprotective prostaglandins and ulcerogenic eicosanoids in the gastric mucosa .

Mécanisme D'action

The mechanism of action of CHINOIN 127 involves its cytoprotective effects on the gastric mucosa. The compound helps to maintain a balance between cytoprotective prostaglandins (such as prostacyclin and prostaglandin E2) and ulcerogenic eicosanoids (such as thromboxane A2 and leukotrienes) . This balance is crucial for protecting the gastric mucosa from damage caused by various ulcerogenic agents . This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators .

Comparaison Avec Des Composés Similaires

Le CHINOIN 127 est unique dans sa structure et son mécanisme d'action par rapport aux autres agents gastroprotecteurs. Parmi les composés similaires, citons :

Cimétidine : Un antagoniste des récepteurs H2 de l'histamine utilisé pour traiter les ulcères peptiques et le reflux gastro-œsophagien.

Oméprazole : Un inhibiteur de la pompe à protons qui réduit également la production d'acide gastrique.

Misoprostol : Un analogue synthétique de la prostaglandine E1 utilisé pour prévenir les ulcères gastriques.

Le this compound se distingue par ses effets gastroprotecteurs de type non prostaglandine et sa capacité à maintenir l'équilibre entre les eicosanoïdes cytoprotecteurs et ulcérogènes .

Activité Biologique

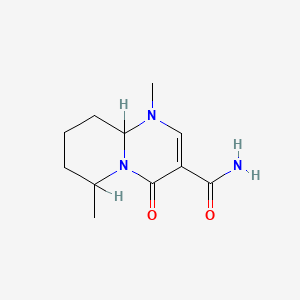

Chinoin 127, chemically known as 1,6-dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido-(1,2a)-pyrimidine-3-carboxamide, is a compound recognized for its significant biological activities, particularly as a non-narcotic analgesic and anti-inflammatory agent. This article provides an in-depth analysis of its biological activity, supported by research findings and case studies.

This compound exhibits a cytoprotective effect , particularly against gastric ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The effective dose (ED50) for this compound in protecting against indomethacin-induced ulcers is approximately 25 mg/kg when administered orally. It also demonstrates protective effects against acidified ethanol-induced ulcers with a similar ED50 of 26 mg/kg .

Cytoprotective Mechanism

The cytoprotective mechanism involves restoring the balance between cytoprotective prostaglandins (such as PGI2 and PGE2) and ulcerogenic eicosanoids (like TxA2 and leukotrienes). In control rats, the ratio of PGI2 to TxA2 was observed to be 3.8 , while the ratio of protective to ulcerogenic agents was 3.9 . Ethanol treatment disrupts this balance, favoring ulcerogenic eicosanoid production. However, pretreatment with this compound restores this balance effectively .

Pharmacological Properties

This compound's pharmacological properties extend beyond gastric protection. It has been noted for its potential in treating various inflammatory and allergic conditions. The compound has shown efficacy in:

- Migraine treatment

- Erosive gastritis

- Inflammatory bowel disease

- Pulmonary conditions (e.g., asthma)

- Allergic reactions (e.g., allergic conjunctivitis)

These therapeutic applications stem from its ability to inhibit leukotriene biosynthesis, which is crucial in mediating inflammation and allergic responses .

Case Studies and Experimental Evidence

- Gastroprotective Studies :

-

Analgesic Effects :

- This compound has been documented as a potent analgesic agent in various animal models, demonstrating significant pain relief without the narcotic side effects commonly associated with traditional analgesics.

- Inflammatory Response Modulation :

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Effective Dose (ED50) |

|---|---|---|

| Cytoprotection | Indomethacin-induced ulcer | 25 mg/kg |

| Cytoprotection | Ethanol-induced ulcer | 26 mg/kg |

| Analgesic | Pain relief | Variable |

| Anti-inflammatory | Reduction in inflammation | Variable |

| Leukotriene Inhibition | Allergic response modulation | Not specified |

Propriétés

Numéro CAS |

54606-29-0 |

|---|---|

Formule moléculaire |

C11H17N3O2 |

Poids moléculaire |

223.27 g/mol |

Nom IUPAC |

1,6-dimethyl-4-oxo-7,8,9,9a-tetrahydro-6H-pyrido[1,2-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C11H17N3O2/c1-7-4-3-5-9-13(2)6-8(10(12)15)11(16)14(7)9/h6-7,9H,3-5H2,1-2H3,(H2,12,15) |

Clé InChI |

PDYZVPFJLHCRGG-UHFFFAOYSA-N |

SMILES |

CC1CCCC2N1C(=O)C(=CN2C)C(=O)N |

SMILES canonique |

CC1CCCC2N1C(=O)C(=CN2C)C(=O)N |

Key on ui other cas no. |

71392-29-5 |

Synonymes |

1,6-dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H- pyrido(1,2-a)pyrimidine-3-carboxamide CH 127 CH-127 chinoin 127 chinoin 127, (cis)-isome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.